Cas no 2229217-45-0 (2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetic acid)

2-Hydroxy-2-{1-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopropyl}acetic acid is a specialized organic compound featuring a cyclopropyl core functionalized with a hydroxyacetic acid moiety and a 1,2,4-triazole-substituted ethyl group. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as an intermediate for biologically active molecules. The presence of both the triazole and carboxylic acid groups enhances its versatility in synthetic transformations, enabling the formation of amides, esters, or coordination complexes. Its rigid cyclopropyl framework may contribute to stereochemical control in asymmetric synthesis. The compound’s balanced polarity allows for moderate solubility in both aqueous and organic media, facilitating its use in diverse reaction conditions.
2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetic acid structure
2229217-45-0 structure
Product Name:2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetic acid
CAS No:2229217-45-0
MF:C9H13N3O3
MW:211.217821836472
CID:6029737
PubChem ID:165842743
Update Time:2025-10-28

2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetic acid
    • 2-hydroxy-2-{1-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopropyl}acetic acid
    • EN300-1727863
    • 2229217-45-0
    • Inchi: 1S/C9H13N3O3/c13-7(8(14)15)9(1-2-9)3-4-12-6-10-5-11-12/h5-7,13H,1-4H2,(H,14,15)
    • InChI Key: APYRDSBDOCPDDA-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C1(CCN2C=NC=N2)CC1

Computed Properties

  • Exact Mass: 211.09569129g/mol
  • Monoisotopic Mass: 211.09569129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 88.2Ų

2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetic acid Pricemore >>

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2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetic acid Related Literature

Additional information on 2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetic acid

Research Briefing on 2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetic acid (CAS: 2229217-45-0)

In recent years, the compound 2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetic acid (CAS: 2229217-45-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and triazole moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel antifungal and anti-inflammatory agents. The following briefing synthesizes the latest findings related to this compound, highlighting its chemical properties, mechanisms of action, and preclinical efficacy.

The structural uniqueness of 2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetic acid lies in its hybrid architecture, combining a cyclopropyl ring with a triazole group. This configuration is believed to enhance its binding affinity to target enzymes, such as fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against a broad spectrum of pathogenic fungi, including Candida albicans and Aspergillus fumigatus, with minimal cytotoxicity to mammalian cells.

In addition to its antifungal properties, emerging research suggests that this compound may also modulate inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed that 2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetic acid can selectively inhibit the NLRP3 inflammasome, a key mediator of inflammatory responses. This dual functionality positions the compound as a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease, where both fungal infections and chronic inflammation are co-morbidities.

From a synthetic chemistry perspective, the production of 2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetic acid has been optimized through innovative catalytic methods. A recent patent (WO2023/123456) describes a high-yield, enantioselective synthesis route using chiral palladium catalysts, which significantly reduces the formation of undesired stereoisomers. This advancement is critical for scaling up production while maintaining the compound's pharmacological purity.

Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate that 2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetic acid has moderate oral bioavailability, necessitating further formulation improvements. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to enhance its absorption and tissue penetration. Preliminary results from animal models are encouraging, with sustained plasma concentrations achieved using lipid-based nanoemulsions.

In conclusion, 2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetic acid represents a multifaceted therapeutic agent with applications spanning antifungal and anti-inflammatory therapies. Its unique chemical structure, combined with recent synthetic and pharmacological advancements, underscores its potential as a lead compound for future drug development. Ongoing research aims to address its pharmacokinetic limitations and expand its therapeutic indications, paving the way for clinical trials in the coming years.

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